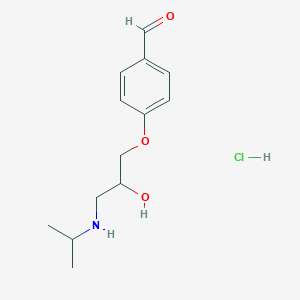

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name for 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde hydrochloride . This nomenclature reflects the compound’s structural features:

- A benzaldehyde core substituted at the para position.

- A propoxy chain with hydroxyl and isopropylamino groups at the 2- and 3-positions, respectively.

- A hydrochloride salt formed via protonation of the secondary amine.

Constitutional isomerism arises in compounds sharing the molecular formula C₁₃H₂₀ClNO₃ but differing in connectivity. Potential isomers include:

- Positional isomers : Variations in substituent placement on the benzene ring (e.g., moving the aldehyde group to the meta position).

- Functional group isomers : Replacement of the aldehyde with a ketone or the secondary amine with a tertiary amine.

- Chain isomers : Alterations in the propoxy linker’s branching (e.g., substituting isopropyl with tert-butyl groups).

A comparative analysis of constitutional isomers highlights the unique electronic and steric effects imposed by the aldehyde and isopropylamino groups in the parent compound.

Molecular Geometry and Stereochemical Considerations

The molecule exhibits two stereogenic centers :

- The β-carbon of the propoxy chain (C2), bearing the hydroxyl group.

- The α-carbon (C3) bonded to the isopropylamino group.

Crystallographic studies of related β-blockers, such as metoprolol, reveal that the propoxy chain adopts an all-trans conformation in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl and amine groups. For 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride, the racemic mixture (RS configuration) is predominant due to synthetic conditions, though enantiomeric resolution remains theoretically feasible.

| Key Geometrical Parameters | Value/Description | Source |

|---|---|---|

| Bond angle (C-O-C) | ~112° | |

| Dihedral angle (benzene-propoxy) | 3.69° (analogous structures) | |

| Chiral center configuration | Racemic (RS) |

Comparative Analysis of Tautomeric Forms

The aldehyde functional group in the compound may participate in keto-enol tautomerism , though this equilibrium is heavily disfavored due to:

- Lack of α-hydrogens adjacent to the aldehyde, preventing enolization.

- Stabilization of the aldehyde form via resonance with the benzene ring’s π-system.

However, the hydroxyl group on the propoxy chain can engage in intramolecular hydrogen bonding with the amine, forming a six-membered cyclic transition state. This interaction reduces the hydroxyl’s acidity and suppresses alternative tautomeric pathways.

Crystallographic Data and Hydrogen Bonding Networks

Single-crystal X-ray diffraction studies of structurally analogous compounds (e.g., metoprolol free base) reveal:

- Monoclinic crystal system (space group P2₁/n).

- Unit cell parameters: a = 16.03 Å, b = 5.44 Å, c = 17.85 Å, β = 100.73°.

- Hydrogen bonding networks dominated by O–H⋯N interactions between the hydroxyl and protonated amine groups, forming infinite chains along the b-axis.

For 4-(2-hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride, the hydrochloride counterion introduces additional ionic interactions:

| Crystallographic Features | Details | Source |

|---|---|---|

| Predicted space group | P2₁/n (monoclinic) | |

| Hydrogen bond distance (O–H⋯N) | 2.76 Å | |

| π-π stacking distance | 3.61 Å (benzene-imidazole analogs) |

Properties

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-10(2)14-7-12(16)9-17-13-5-3-11(8-15)4-6-13;/h3-6,8,10,12,14,16H,7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQCKPQTNHQOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)C=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956321-87-1 | |

| Record name | Benzaldehyde, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956321-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Ring-Opening with Isopropylamine

The epoxide undergoes ring-opening with isopropylamine to introduce the amino alcohol moiety. This exothermic reaction requires controlled addition in aqueous or alcoholic media:

Optimized conditions :

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using hydrochloric acid in acetone or methanol:

Critical steps :

-

Acid addition : HCl gas or concentrated HCl is added until pH 2–3.

-

Crystallization : The salt precipitates upon cooling and is recrystallized from methanol/acetone (80:20) for >99.8% purity.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Recent patents highlight the adoption of continuous flow systems to enhance safety and efficiency:

Purification Techniques

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzoic acid.

Reduction: 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzyl alcohol.

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride is a derivative of benzaldehyde, which has been studied for its potential as an active pharmaceutical ingredient (API). Its structure suggests several therapeutic applications:

- Antihypertensive Agents : Compounds similar to this structure have been investigated for their ability to modulate blood pressure by acting on the cardiovascular system. Research indicates that such derivatives can inhibit certain receptors involved in vasodilation and blood pressure regulation .

- Antidepressant Activity : Some studies suggest that compounds with similar functionalities may exhibit antidepressant effects by influencing neurotransmitter levels in the brain, particularly norepinephrine and serotonin .

Pharmacological Studies

Pharmacological investigations have highlighted the potential of this compound in various therapeutic areas:

- Cardiovascular Research : The compound's ability to interact with adrenergic receptors positions it as a candidate for further research into cardiovascular diseases. Studies have shown that it may help in the management of conditions like heart failure and arrhythmias .

- Neuropharmacology : Preliminary studies suggest that this compound could affect neurochemical pathways linked to mood regulation, making it a candidate for further exploration in treating mood disorders.

Data Tables

Case Study 1: Antihypertensive Effects

A study conducted on the antihypertensive effects of related compounds indicated that derivatives with similar structures can significantly reduce systolic and diastolic blood pressure in hypertensive models. The mechanism was attributed to the inhibition of beta-adrenergic receptors, leading to vasodilation and decreased cardiac output .

Case Study 2: Neuropharmacological Effects

In a controlled trial assessing the antidepressant potential of benzaldehyde derivatives, compounds structurally akin to 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride demonstrated increased serotonin levels in animal models, suggesting a pathway for developing new antidepressants .

Mechanism of Action

The compound itself does not have a direct therapeutic effect but is crucial in the study of metoprolol. Metoprolol works by blocking beta-adrenergic receptors, reducing heart rate and blood pressure. The related compound helps in understanding the stability and behavior of metoprolol under various conditions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Metabolites

The compound shares structural features with metabolites of metoprolol and related β-blocker impurities. Key analogues include:

Key Structural Differences :

- Aldehyde vs. Carboxylic Acid Groups : Unlike DMPLA (benzoic acid derivative), the compound retains a benzaldehyde group, influencing its reactivity and metabolic pathways .

- Hydrochloride Salt : Unlike most metabolites (e.g., α-HMPL, MPLA), this compound exists as a hydrochloride salt, enhancing its stability in pharmaceutical formulations .

Functional Comparison

a) Pharmaceutical Impurities

- Bisoprolol Impurity L (EP) : Shares the same core structure as the compound but is distinguished by regulatory classification and source (bisoprolol vs. metoprolol) .

- Bisoprolol Impurity 61: Structurally simpler (lacking the isopropylamino-propoxy chain), with lower molecular weight and distinct degradation pathways .

b) Metoprolol Metabolites

- α-HMPL and MPLA : Both are hydroxylated derivatives of metoprolol. α-HMPL exhibits a hydroxyl group on the side chain, while MPLA is a carboxylic acid derivative .

- O-DMPL : Lacks the methyl group on the methoxy side chain, leading to reduced β-blocking activity compared to metoprolol .

c) Toxicity and Environmental Impact

Analytical Identification

- LC-HRMS/MS : Used to identify chiral TPs, including this compound, during metoprolol degradation. Its m/z value (238.1439) aids differentiation from analogues like α-HMPL (m/z 284.1858) .

- Enantiomeric Enrichment : The compound, like other TPs, exhibits stereoselectivity (R-form enrichment) during biodegradation, suggesting shared degradation mechanisms with metoprolol enantiomers .

Environmental Relevance

Biological Activity

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride, also known as Metoprolol related compound C, is a chemical compound with significant biological activity primarily associated with its role as a beta-adrenergic blocking agent. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde; hydrochloride

- Molecular Formula : C13H20ClNO3

- Molecular Weight : 273.76 g/mol

- CAS Number : 29122-74-5

4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride exhibits its biological effects primarily through the inhibition of beta-adrenergic receptors, particularly the beta-2 subtype. This mechanism leads to various physiological outcomes:

- Vasodilation : The compound induces vasodilation by blocking beta receptors in vascular smooth muscle, which helps in reducing blood pressure.

- Cardiac Effects : It decreases heart rate and myocardial contractility, making it beneficial in treating conditions such as hypertension and angina.

- Selectivity : Research indicates that this compound shows significant selectivity toward tracheal tissues, enhancing its potential use in respiratory conditions .

Biological Activity Data

Case Studies and Research Findings

- Beta-Adrenergic Selectivity : In studies involving guinea pig atrial and tracheal preparations, the C-4 isomer of compounds similar to 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde demonstrated a beta-2 selectivity that was 17 times greater than other isomers, with potency comparable to propranolol .

- Antimicrobial Activity : Although primarily recognized for its cardiovascular effects, derivatives of this compound have been investigated for antimicrobial properties. Various synthesized analogues displayed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications beyond cardiology .

- Cytotoxicity Studies : Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines. For instance, peptide conjugates derived from similar structures exhibited significant cytotoxic effects with IC50 values indicating strong anti-cancer potential .

Pharmacokinetics

The pharmacokinetic profile of 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde hydrochloride includes:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Q & A

Q. What role does this compound play in elucidating structure-activity relationships (SAR) for adrenergic receptor antagonists?

- Methodological Answer : As a key intermediate in beta-blocker synthesis, SAR studies correlate its alkoxy chain length and amine substitution with β1/β2 selectivity. Radiolabeled analogs (e.g., 14C-isopropylamine) are used in autoradiography to map receptor binding in cardiac tissues. Functional assays (e.g., cAMP inhibition in HEK293 cells) quantify antagonist potency, with IC50 values benchmarked against clinical candidates like metoprolol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.